

Technical Guide: Spectroscopic Characterization of Diethyl 2-(2-nitrophenoxy)propanedioate

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Compound of Interest

Compound Name: Diethyl (2-nitrophenoxy)propanedioate

CAS No.: 32539-24-5

Cat. No.: B12335660

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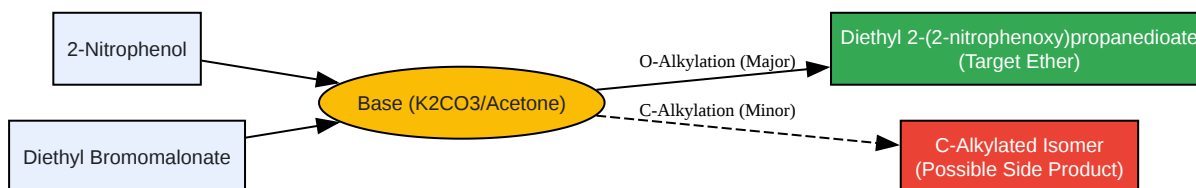
Compound Name: Diethyl 2-(2-nitrophenoxy)propanedioate CAS Registry Number: 59803-35-9 (Note: Often associated with the benzyl isomer; this guide focuses on the O-alkylated phenoxy ether structure derived from 2-nitrophenol). Molecular Formula: $C_{13}H_{15}NO_7$ Molecular Weight: 297.26 g/mol

Executive Summary & Synthesis Context

Diethyl 2-(2-nitrophenoxy)propanedioate is a critical intermediate in the synthesis of heterocyclic scaffolds, particularly 1,4-benzoxazines. It is typically synthesized via a Williamson ether synthesis involving the nucleophilic attack of the 2-nitrophenoxide anion on diethyl bromomalonate.

Understanding the spectroscopic signature of this compound is vital for differentiating it from its C-alkylated isomers (e.g., diethyl 2-(2-nitrobenzyl)malonate) and for monitoring the progress of cyclization reactions.

Synthesis Pathway (DOT Diagram)



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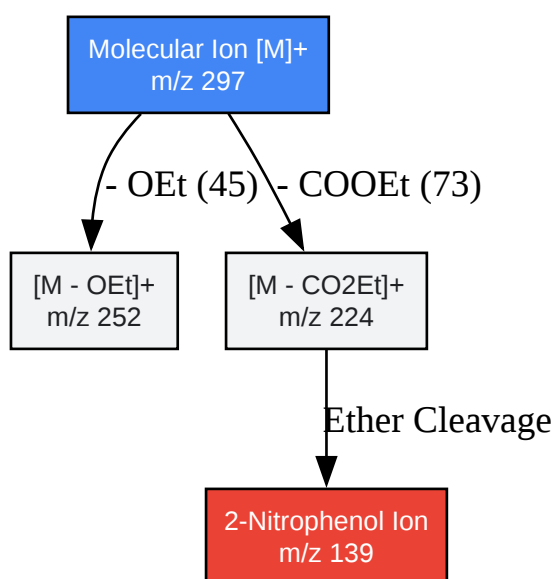
Figure 1: Synthesis pathway via Williamson ether synthesis. The O-alkylation is favored under specific basic conditions.

Structural Analysis & Fragmentation Logic

The molecule consists of a diethyl malonate core attached via an ether linkage to a 2-nitrophenyl ring. The electron-withdrawing nitro group (-NO₂) at the ortho position significantly influences the chemical shifts of the aromatic protons and the methine proton.

Mass Spectrometry (MS) Fragmentation

The fragmentation pattern is driven by the stability of the nitrophenoxy radical and the facile loss of the ester groups.



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Figure 2: Proposed mass spectrometric fragmentation pathway.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides definitive proof of the O-alkylation. The key diagnostic signal is the methine proton (CH-O), which appears as a singlet significantly downfield (approx. 5.3–5.6 ppm) compared to C-alkylated analogs, due to the deshielding effect of the oxygen atom.

¹H NMR (400 MHz, CDCl₃)

Assignment	Shift (δ, ppm)	Multiplicity	Integration	Coupling (J, Hz)	Notes
Ar-H (3)	7.95 – 8.05	dd	1H	8.0, 1.5	Ortho to NO ₂ (Deshielded)
Ar-H (5)	7.50 – 7.60	td	1H	8.0, 1.5	Para to Ether O
Ar-H (4)	7.15 – 7.25	td	1H	8.0, 1.2	Meta to NO ₂
Ar-H (6)	7.05 – 7.15	dd	1H	8.2, 1.2	Ortho to Ether O
CH-O	5.35 – 5.55	s	1H	-	Diagnostic Peak (Methine)
O-CH ₂ -CH ₃	4.25 – 4.35	q	4H	7.1	Methylene of esters
O-CH ₂ -CH ₃	1.25 – 1.35	t	6H	7.1	Methyl of esters

“

Analyst Note: The methine singlet at ~5.4 ppm is the "fingerprint" of this molecule. If this peak appears as a triplet or doublet, it indicates incomplete reaction or C-alkylation.

¹³C NMR (100 MHz, CDCl₃)

Carbon Type	Shift (δ, ppm)	Assignment
Carbonyl	165.0 – 166.0	C=O (Ester)
Aromatic	149.5 – 150.5	C-1 (Ar-O-CH)
Aromatic	139.5 – 140.5	C-2 (Ar-NO ₂)
Aromatic	134.0 – 135.0	C-5
Aromatic	125.0 – 126.0	C-3
Aromatic	121.0 – 122.0	C-4
Aromatic	115.0 – 116.0	C-6
Aliphatic	76.0 – 78.0	CH-O (Methine)
Aliphatic	62.5 – 63.0	O-CH ₂ -CH ₃
Aliphatic	13.8 – 14.1	O-CH ₂ -CH ₃

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the ester carbonyls and the nitro group. The absence of an OH stretch (3200-3500 cm⁻¹) confirms the consumption of the starting phenol.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
C=O[1] Stretch	1740 – 1760	Strong	Ester carbonyls (Broad/Split due to interaction)
NO ₂ Stretch	1525 – 1535	Strong	Asymmetric nitro stretch
NO ₂ Stretch	1345 – 1355	Strong	Symmetric nitro stretch
C-O Stretch	1200 – 1250	Strong	Ether/Ester C-O-C stretches
C-H Stretch	2980 – 2995	Medium	Aliphatic C-H (Ethyl groups)
Ar-H Stretch	3050 – 3100	Weak	Aromatic C-H

C. Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or EI (70 eV)
- Molecular Ion (M⁺): m/z 297 (Weak in EI, distinct [M+H]⁺ or [M+Na]⁺ in ESI).
- Base Peak (EI): Often m/z 139 (2-nitrophenol fragment) or m/z 224 (Loss of COOEt).

Experimental Protocol: Synthesis & Isolation

For the generation of analytical standards.

- Reagents: Dissolve 2-nitrophenol (1.0 eq) in dry acetone or DMF.
- Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange.
- Alkylation: Add Diethyl bromomalonate (1.1 eq) dropwise.

- Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
- Purification: The product is typically an oil that can be crystallized or purified via column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

References

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Sources

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